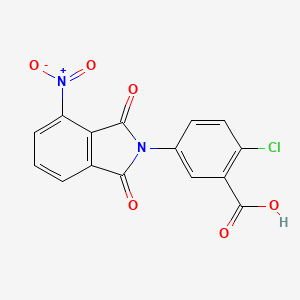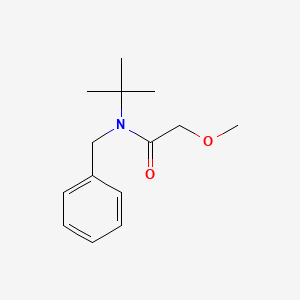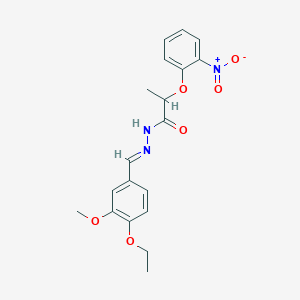![molecular formula C19H12N2O5 B5884104 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HMIN-1, is a synthetic compound that belongs to the family of isoquinoline-1,3(2H)-diones. HMIN-1 has been widely studied due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more potent and selective analogs of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione for use in cancer treatment. Another area of interest is the investigation of the mechanism of action of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, which could lead to the development of new drugs for the treatment of cancer and other diseases. Finally, the potential use of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in combination with other drugs for the treatment of cancer should be explored.
合成方法
The synthesis of 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-4-nitrophenol, which is treated with acetic anhydride and sulfuric acid to form 2-acetoxy-4-nitrophenol. This compound is then reacted with 1,3-cyclohexanedione in the presence of sodium acetate and acetic acid to produce 2-(4-acetoxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. Finally, the acetoxy group is removed by treatment with sodium hydroxide to yield 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学研究应用
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c1-10-9-11(22)5-7-15(10)20-18(23)13-4-2-3-12-16(21(25)26)8-6-14(17(12)13)19(20)24/h2-9,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKUOOWXJZNBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)

![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)





![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)